![molecular formula C19H19NO6 B3477246 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate](/img/structure/B3477246.png)
2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate
Overview
Description
2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate, also known as MVEPA, is a synthetic compound that has been used in scientific research due to its potential therapeutic properties. MVEPA belongs to the class of organic compounds known as nitrovinylbenzenes and has been studied for its potential as an anti-cancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate has been shown to inhibit the growth of certain bacteria and fungi. 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. However, one of the limitations of using 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are a number of potential future directions for research involving 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate. One area of research could focus on the development of more efficient synthesis methods for 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate. Another area of research could focus on the identification of the specific enzymes targeted by 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate and the development of more targeted therapies based on this information. Additionally, further studies could be conducted to investigate the potential use of 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases.
Scientific Research Applications
2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis (cell death) in cancer cells. In addition, 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-(2-ethylphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-3-15-6-4-5-7-16(15)25-13-19(21)26-17-9-8-14(10-11-20(22)23)12-18(17)24-2/h4-12H,3,13H2,1-2H3/b11-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKDJTIDJZHVJW-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1OCC(=O)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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